molecular formula C19H18O5 B6503118 (Z)-2-(2,3-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one CAS No. 620547-13-9

(Z)-2-(2,3-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one

Cat. No.: B6503118
CAS No.: 620547-13-9
M. Wt: 326.3 g/mol
InChI Key: RVQQHGIEKYJUMH-YVLHZVERSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,3-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with 6-ethoxybenzofuran-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2,3-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran ring or the benzylidene moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2,3-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

The compound’s biological activities, such as anti-tumor and antibacterial properties, make it a valuable candidate for biological research. Studies have shown that benzofuran derivatives can inhibit the growth of cancer cells and bacteria, making them potential therapeutic agents .

Medicine

In medicine, this compound is being investigated for its potential as a drug lead compound. Its ability to interact with biological targets and pathways suggests that it could be developed into effective treatments for various diseases, including cancer and infectious diseases.

Industry

The compound’s chemical stability and reactivity make it suitable for industrial applications. It can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(2,3-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival. Similarly, its antibacterial activity could result from its interaction with bacterial cell membranes or enzymes, leading to the disruption of essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound of (Z)-2-(2,3-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one, known for its diverse biological activities.

    Benzothiophene: A sulfur analog of benzofuran with similar biological properties.

    Coumarin: A structurally related compound with known anti-coagulant and anti-inflammatory activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and ethoxy groups, along with the benzylidene moiety, differentiates it from other benzofuran derivatives and contributes to its unique reactivity and biological activities.

Properties

IUPAC Name

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-ethoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-4-23-13-8-9-14-16(11-13)24-17(18(14)20)10-12-6-5-7-15(21-2)19(12)22-3/h5-11H,4H2,1-3H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQQHGIEKYJUMH-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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